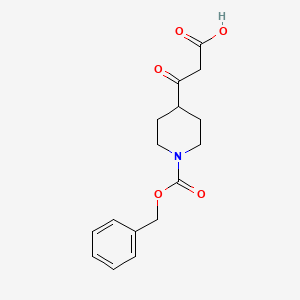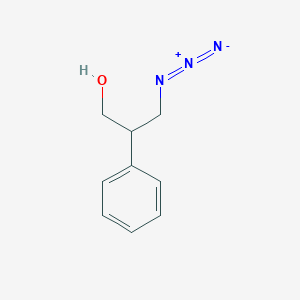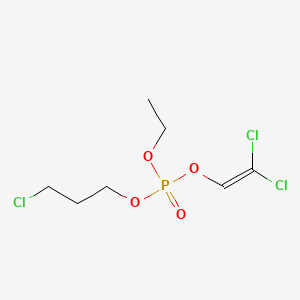
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester: is a chemical compound with the molecular formula C₇H₁₂Cl₃O₄P and a molecular weight of 297.50 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high boiling point of 288.7°C at 760 mmHg and a density of 1.384 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester typically involves the reaction of phosphoric acid with 3-chloropropyl 2,2-dichlorovinyl ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactor vessels equipped with temperature control and stirring mechanisms . The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can lead to the formation of .
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as or are used for oxidation reactions.
Reducing agents: like or are employed for reduction reactions.
Nucleophiles: such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of substituted phosphoric acid esters .
Aplicaciones Científicas De Investigación
Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a in organic synthesis and as a in various chemical reactions.
Biology: Employed in the study of and .
Medicine: Investigated for its potential use in and as a .
Industry: Utilized in the production of flame retardants , plasticizers , and stabilizers for polymers.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or allosteric sites , leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cell membranes , altering their permeability and fluidity .
Comparación Con Compuestos Similares
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenylethyl ester
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenyl methyl ester
- Phosphoric acid, 3-chloropropyl 2,2-dichloroethenyl propyl ester
Uniqueness: Phosphoric acid, 3-chloropropyl 2,2-dichlorovinyl ethyl ester is unique due to its specific molecular structure and reactivity . Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
3212-18-8 |
|---|---|
Fórmula molecular |
C7H12Cl3O4P |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
3-chloropropyl 2,2-dichloroethenyl ethyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-2-12-15(11,13-5-3-4-8)14-6-7(9)10/h6H,2-5H2,1H3 |
Clave InChI |
BMPRZYGSUCLJTE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCCCCl)OC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


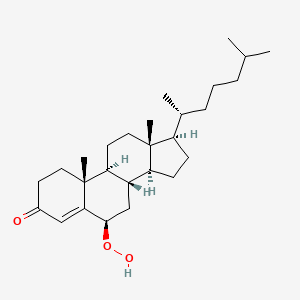
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)

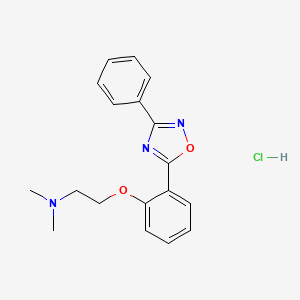

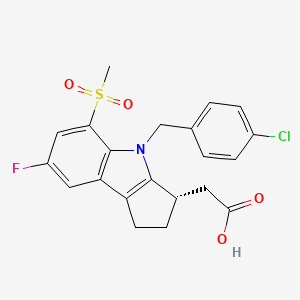


![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
